molecular formula C10H21NO B2738314 DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE CAS No. 7432-60-2

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE

Cat. No.: B2738314
CAS No.: 7432-60-2
M. Wt: 171.284
InChI Key: DAWVZTZTFCFKJZ-UWVGGRQHSA-N
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Description

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE typically involves the reaction of diethylamine with 2-hydroxycyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE involves its interaction with specific molecular targets and pathways. The hydroxy and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL-(2-HYDROXYCYCLOHEXYL)-AMINE: can be compared to other cyclohexyl amine derivatives such as cyclohexylamine and 2-hydroxycyclohexylamine.

    Cyclohexylamine: Lacks the hydroxy group, making it less versatile in certain reactions.

    2-Hydroxycyclohexylamine: Similar structure but lacks the diethyl substitution, affecting its reactivity and applications.

Uniqueness

The presence of both diethyl and hydroxy groups in this compound provides unique reactivity and versatility, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

(1S,2S)-2-(diethylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-11(4-2)9-7-5-6-8-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWVZTZTFCFKJZ-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[C@H]1CCCC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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